3,5-Di-t-butyl-4-hydroxybenzaldoxime
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Overview
Description
3,5-Di-t-butyl-4-hydroxybenzaldoxime is an organic compound that belongs to the class of oximes It is derived from 3,5-di-t-butyl-4-hydroxybenzaldehyde, which is known for its antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-t-butyl-4-hydroxybenzaldoxime typically involves the reaction of 3,5-di-t-butyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, often ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-t-butyl-4-hydroxybenzaldoxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
3,5-Di-t-butyl-4-hydroxybenzaldoxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: It can be used in the formulation of materials that require antioxidant properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-di-t-butyl-4-hydroxybenzaldoxime is primarily related to its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of the hydroxyl group and the bulky t-butyl groups, which stabilize the resulting radicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-t-butyl-4-hydroxybenzaldehyde: The parent compound, known for its antioxidant properties.
3,5-Di-t-butyl-4-hydroxybenzoic acid: Another derivative with similar antioxidant activity.
2,6-Di-t-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
3,5-Di-t-butyl-4-hydroxybenzaldoxime is unique due to the presence of the oxime group, which imparts different chemical reactivity compared to its parent compound and other derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
CAS No. |
787-13-3 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)11-7-10(9-16-18)8-12(13(11)17)15(4,5)6/h7-9,17-18H,1-6H3/b16-9- |
InChI Key |
MHAZQZQNQAMVMT-SXGWCWSVSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO |
Origin of Product |
United States |
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